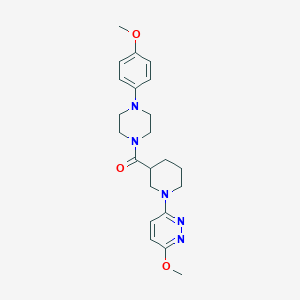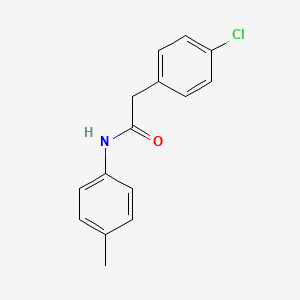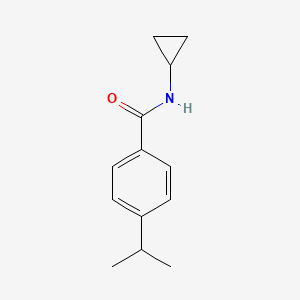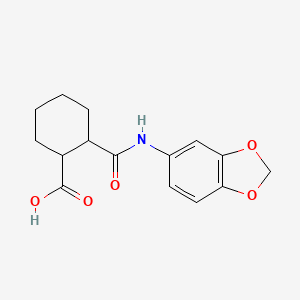![molecular formula C17H17N3O5S2 B10978363 6-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978363.png)
6-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a thiazole ring, a sulfamoyl group, and a cyclohexene carboxylic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using chlorosulfonic acid or sulfur trioxide in the presence of a base.
Coupling with Phenyl Ring: The thiazole ring is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Carbamoyl Group: The carbamoyl group is introduced by reacting the phenylthiazole intermediate with isocyanates.
Cyclohexene Carboxylic Acid Formation: The final step involves the formation of the cyclohexene carboxylic acid moiety, which can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by carboxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the cyclohexene moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the sulfamoyl group and the carboxylic acid moiety. Reducing agents such as
Propriétés
Formule moléculaire |
C17H17N3O5S2 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
6-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H17N3O5S2/c21-15(13-3-1-2-4-14(13)16(22)23)19-11-5-7-12(8-6-11)27(24,25)20-17-18-9-10-26-17/h1-2,5-10,13-14H,3-4H2,(H,18,20)(H,19,21)(H,22,23) |
Clé InChI |
OKBRPAPSBZQQBG-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10978298.png)
![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10978300.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10978306.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10978310.png)

![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide](/img/structure/B10978321.png)


![Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B10978340.png)


![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10978353.png)
![methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10978370.png)